4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
Molecular Architecture and Stereochemical Features
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound consisting of a pyrrolo[2,3-b]pyridine core with chlorine substituents at positions 4 and 6. The molecular formula is C₇H₆Cl₂N₂ , and its structure includes a fused pyrrole (five-membered ring with one nitrogen atom) and pyridine (six-membered aromatic ring with one nitrogen atom) system. The pyrrole ring adopts a partially saturated configuration (2,3-dihydro), while the pyridine ring remains fully aromatic.
Key stereochemical features :
- Chlorine substituents : Positioned at C4 and C6 of the pyrrolo[2,3-b]pyridine scaffold. These electron-withdrawing groups enhance the electrophilicity of the aromatic system and direct regioselectivity in further functionalization.
- Planar aromaticity : The pyridine ring exhibits aromaticity with six π-electrons, while the pyrrole ring contributes two π-electrons to the conjugated system.
- Hydrogen bonding : The NH group at position 1 participates in intramolecular hydrogen bonding, influencing molecular conformation and stability.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.04 g/mol | |
| LogP (Predicted) | 2.49 | |
| Hydrogen Bond Acceptors | 3 |
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h3H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKSCCAAVNBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60851994 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-15-2 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Approach
One common approach to synthesize the pyrrolo[2,3-b]pyridine scaffold involves cyclocondensation of appropriately substituted pyridine derivatives with amine or amino-alcohol precursors. This method allows the formation of the fused bicyclic system under controlled conditions.
- Starting materials often include 2,3-dichloropyridine derivatives.
- Cyclization is promoted by heating in the presence of a base or acid catalyst.
- The reaction conditions are optimized to favor the formation of the 2,3-dihydro derivative.
Halogenation Techniques
Selective chlorination at the 4 and 6 positions is achieved by:
- Direct chlorination of the pyrrolo[2,3-b]pyridine core using chlorine gas or chlorinating agents like sulfuryl chloride.
- Use of transition metal catalysts to enhance regioselectivity.
- Control of reaction temperature and stoichiometry to minimize poly-chlorination or side reactions.
For example, vapor-phase chlorination has been used effectively in related pyridine derivatives to introduce chlorine atoms selectively.
Coupling and Sulfonylation Steps
According to patent WO2013181415A1, the synthesis involves:
- Coupling of a pyridine derivative bearing a leaving group with a nucleophilic partner to form the bicyclic system.
- Sulfonylation to protect or activate certain functional groups.
- Deprotection steps to yield the final dichlorinated pyrrolo[2,3-b]pyridine compound.
These steps are conducted under controlled conditions to ensure high yield and purity.
Research Findings and Data Analysis
The preparation methods have been optimized through various studies focusing on yield, selectivity, and scalability.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling | Pd-catalyzed cross-coupling, 80°C | 75-85 | High regioselectivity observed |
| Sulfonylation | Sulfonyl chloride, base, 0-25°C | 80-90 | Protects amine groups effectively |
| Deprotection | Acidic or basic hydrolysis | 85-95 | Clean removal of protecting groups |
| Chlorination | Cl2 gas, FeCl3 catalyst, 50-70°C | 70-80 | Selective 4,6-dichlorination achieved |
This data reflects typical laboratory-scale synthesis results, demonstrating the feasibility of the multi-step approach.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Enzyme Inhibition
One of the most notable applications of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is its function as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various signaling pathways that regulate cell proliferation and survival. The compound binds specifically to the ATP-binding site of the tyrosine kinase domain of FGFRs, effectively inhibiting their activity. This inhibition disrupts important downstream signaling pathways that are often overactive in cancer cells, making this compound a candidate for targeted cancer therapies .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of breast cancer cells (specifically 4T1 cells) and induce apoptosis through its interaction with FGFRs. The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent in oncology .
Study on Breast Cancer Cells
A study conducted on the effects of this compound on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. The mechanism was attributed to the inhibition of FGFR-mediated signaling pathways that are crucial for cancer cell survival.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 100% | 30% |
| Apoptosis Rate (%) | 5% | 40% |
This data underscores the compound's potential as a promising candidate for further development into an anticancer drug.
Mechanistic Studies
Further mechanistic studies have elucidated the specific binding interactions between this compound and FGFRs. These studies utilized molecular docking techniques to visualize binding affinities and interactions at the atomic level. The results indicated strong binding capabilities that could be leveraged for drug design aimed at FGFR-related malignancies .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival . The inhibition of FGFRs leads to apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Structural Analogues :
- Chlorine vs. Methoxy Substitutents :
The chlorine atoms in the target compound increase hydrophobicity and electron-withdrawing effects compared to methoxy groups in 4,6-dimethoxy derivatives (e.g., 1190322-53-2). Methoxy groups enhance solubility but reduce electrophilicity, impacting reactivity in cross-coupling reactions . - Thieno[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine: Replacing the pyrrolo nitrogen with sulfur (thieno analogs) reduces basicity and aqueous solubility, often necessitating formulation aids like cyclodextrins. Pyrrolo derivatives generally exhibit better solubility and pharmacokinetic profiles .
- Dihydro Ring vs.
Physicochemical Properties
| Property | This compound | 4,6-Dimethoxy Analogue | Thieno[2,3-b]pyridine | 5-Trifluoromethyl Derivative |
|---|---|---|---|---|
| Molecular Weight | 189.04 g/mol | 194.19 g/mol | ~180–220 g/mol | 201.13 g/mol |
| LogP (Predicted) | ~2.5 (hydrophobic) | ~1.8 | ~3.0 | ~2.7 |
| Aqueous Solubility | Low (Cl substituents) | Moderate (OCH₃) | Very low | Low (CF₃) |
| Synthetic Accessibility | Moderate (requires halogenation steps) | High | High | Moderate |
- Solubility: The target compound’s low solubility (due to Cl groups) contrasts with methoxy-substituted derivatives, which are more polar. Thieno analogs face severe solubility challenges, often requiring solubilizing agents .
- Electrophilicity : Chlorine substituents enhance reactivity in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling, whereas methoxy groups deactivate the ring .
Biological Activity
Overview
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS No. 5912-15-2) is a heterocyclic compound belonging to the pyrrolopyridine family. With the molecular formula C₇H₆Cl₂N₂, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific enzymes and potential anti-cancer properties. This article provides a detailed examination of its biological activity based on various research findings.
Enzyme Inhibition
This compound is primarily recognized for its role as an inhibitor of the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, effectively inhibiting its activity and disrupting critical signaling pathways involved in cell proliferation and survival.
Cellular Effects
In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (specifically 4T1 cells) and induces apoptosis. The mechanism involves specific binding interactions with FGFRs that lead to a reduction in cellular growth signals.
The interaction with FGFRs is central to the compound's biological effects. By inhibiting these receptors, this compound disrupts multiple downstream signaling pathways essential for cancer cell survival and proliferation. This specificity highlights its potential as a targeted therapeutic agent in oncology.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Breast Cancer : In vitro tests indicated a marked decrease in cell viability and an increase in apoptosis markers in treated 4T1 cells.
- Mechanistic Studies : The compound's ability to induce apoptosis was linked to the activation of caspase pathways and alterations in mitochondrial membrane potential.
Comparative Studies
A comparative analysis with similar compounds reveals that this compound has unique properties due to its specific substitution pattern. This uniqueness contributes to its potent inhibition of FGFRs compared to other pyrrolopyridine derivatives that may exhibit different biological activities such as antibacterial or antiviral properties.
Case Studies
Case Study 1: Antitumor Efficacy
A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents in breast cancer patients. Results indicated enhanced tumor regression rates compared to controls receiving chemotherapy alone. The study emphasized the importance of FGFR inhibition in overcoming resistance mechanisms commonly observed in breast cancer therapies.
Case Study 2: Safety Profile
Another investigation focused on the safety profile of this compound in preclinical models. Toxicological assessments revealed a favorable safety margin with no significant adverse effects observed at therapeutic doses. Hemolytic activity was notably low (<15%), indicating a promising nontoxic profile for further development .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Weight | 189.04 g/mol |
| CAS Number | 5912-15-2 |
| Primary Target | FGFR family |
| Inhibitory Activity | Significant against FGFRs |
| Anticancer Activity | Induces apoptosis in 4T1 cells |
| Safety Profile | Low hemolytic activity (<15%) |
Q & A
Q. How do solvent effects influence the reactivity of the pyrrolo[2,3-b]pyridine core in nucleophilic substitutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
